molecular formula C22H24N4O3 B12168619 N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12168619
M. Wt: 392.5 g/mol
InChI Key: ATSPLYIQWZMLFT-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which is then functionalized with the pyridine and morpholine groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of structural elements, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H24N4O3/c27-21(24-9-10-25-11-13-29-14-12-25)20-16-26(15-17-5-3-4-8-23-17)22(28)19-7-2-1-6-18(19)20/h1-8,16H,9-15H2,(H,24,27)

InChI Key

ATSPLYIQWZMLFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4

Origin of Product

United States

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